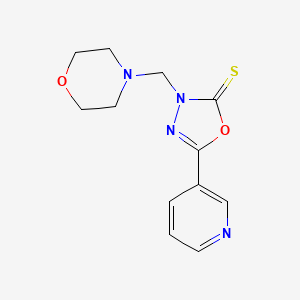

3-(Morpholinomethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione

Description

3-(Morpholinomethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a morpholinomethyl group at position 3 and a pyridin-3-yl moiety at position 3. The pyridin-3-yl group introduces aromaticity and hydrogen-bonding capabilities, which are critical for biological interactions. This compound is synthesized via Mannich reactions, a common strategy for introducing aminomethyl groups to oxadiazole thiones .

Properties

IUPAC Name |

3-(morpholin-4-ylmethyl)-5-pyridin-3-yl-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c19-12-16(9-15-4-6-17-7-5-15)14-11(18-12)10-2-1-3-13-8-10/h1-3,8H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVZXUJCEIEZAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C(=S)OC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363342 | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 3-(4-morpholinylmethyl)-5-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105491-65-4 | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 3-(4-morpholinylmethyl)-5-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinomethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.

Attachment of the Morpholine Group: The morpholine moiety is usually attached via a Mannich reaction, where formaldehyde and morpholine react with the oxadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Mannich Reaction for Morpholinomethyl Functionalization

The morpholinomethyl group is introduced via a Mannich reaction between the thione and morpholine/formaldehyde :

-

Reaction Mechanism :

-

Step 1 : Schiff base formation between thione and aldehyde.

-

Step 2 : Nucleophilic attack by morpholine on the imine intermediate.

-

| Reaction Parameters | Details |

|---|---|

| Reagents | Morpholine, formaldehyde (1:1 molar ratio) |

| Solvent | DMF or ethanol |

| Time/Temperature | 12 h at room temperature |

Structural Confirmation

Thione–Thiol Tautomerism

The compound exists predominantly in the thione form, as evidenced by:

Alkylation

Schiff Base Formation

Biological Activity Correlation

While not the primary focus here, derivatives of this scaffold show:

-

Anticancer Activity : IC₅₀ values comparable to Vinblastine against colon carcinoma cells .

-

Structure–Activity Relationship (SAR) : Morpholinomethyl substitution enhances solubility and bioavailability .

Key Challenges and Optimization

Scientific Research Applications

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). In vitro studies showed that compounds with similar structures demonstrated potent antibacterial activity, suggesting that 3-(Morpholinomethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione may also possess such properties .

Anticancer Properties

Recent investigations have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound is being evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Preliminary studies suggest that the incorporation of the oxadiazole ring enhances the cytotoxicity against various cancer cell lines .

Antithrombotic Activity

Another significant application of this compound is in the field of cardiovascular medicine. It has been reported that related compounds can act as inhibitors of Factor IXa, a key player in the coagulation cascade. This suggests potential therapeutic uses in preventing thromboembolic disorders .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Morpholinomethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

Piperidine vs. Morpholine Derivatives

Compounds such as 5-(3,4-dichlorophenyl)-3-[(substituted piperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione (e.g., 5a-5k) highlight the role of nitrogen-containing heterocycles. Piperidine derivatives exhibit antimicrobial and cytotoxic activities, with substituents on the piperidine ring (e.g., methyl, benzyl) modulating potency. For instance, compounds 5a-5c demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli due to lipophilic substituents improving membrane penetration . In contrast, the morpholinomethyl group in the target compound may enhance solubility and reduce toxicity, as morpholine is less basic than piperidine .

Aromatic Substituents: Pyridinyl vs. Quinolinyl and Thiophenyl

- Pyridin-3-yl vs. Pyridin-4-yl : The position of the pyridine nitrogen affects electronic distribution. 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione (synthesized via thiosemicarbazide condensation) showed moderate antifungal activity, whereas the pyridin-3-yl isomer may offer improved hydrogen-bonding interactions with biological targets .

- Quinolin-3-yl: Compound 5-(2-amino-5-(quinolin-3-yl)pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione (compound 3) exhibited nanomolar inhibition (IC₅₀ = 0.8–0.9 µM) against COT kinase due to the planar quinoline moiety enhancing π-π stacking in enzyme active sites .

Antimicrobial Activity

- Piperidine Derivatives : Compounds 5a-5k showed MIC values of 8–64 µg/mL against Gram-positive and Gram-negative bacteria, with 5c (3-[(4-methylpiperidin-1-yl)methyl]) being the most potent .

- Morpholinomethyl Derivatives: The target compound’s morpholine group may reduce cytotoxicity toward mammalian cells while retaining antimicrobial efficacy, as seen in similar morpholine-containing oxadiazoles active against Candida albicans (MIC = 64 µg/mL) .

Cytotoxic and Anticancer Activity

- Dodecylpiperazine Derivatives : Alkylated compounds like 3-[(4-dodecylpiperazin-1-yl)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione showed IC₅₀ values of 1.6–6.3 µM against 4T1 and CT26.WT cancer cells via apoptosis induction .

- Quinoline Derivatives: Compound 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione inhibited telomerase in HepG2 cells (IC₅₀ = 0.8 mM), suggesting the target compound’s pyridinyl group may offer a balance between potency and selectivity .

Crystallographic Data

- Morpholinomethyl vs. Piperazine Derivatives: Crystal structures of 3-[(4-phenylpiperazin-1-yl)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione reveal planar oxadiazole cores and chair conformations in piperazine rings, which stabilize ligand-receptor interactions .

Biological Activity

The compound 3-(Morpholinomethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione is a member of the oxadiazole family, known for its diverse biological activities. This article explores the pharmacological properties and potential therapeutic applications of this compound, drawing from various research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This indicates the presence of a morpholine group, a pyridine moiety, and an oxadiazole ring, which contribute to its biological activity.

1. Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. In particular, compounds similar to This compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Moderate activity was observed.

- Escherichia coli : Similar levels of efficacy were noted against this pathogen .

2. Antitubercular Properties

Studies indicate that certain oxadiazole derivatives possess noteworthy antitubercular activity. The compound was tested against Mycobacterium tuberculosis , revealing comparable effectiveness to established antibiotics such as isoniazid. This suggests potential for development as a new therapeutic agent against tuberculosis .

3. Antitumor Activity

The anticancer potential of oxadiazole derivatives is well-documented. The compound has been shown to inhibit key growth factors and enzymes associated with tumor proliferation:

- Histone deacetylase inhibitors: These compounds can disrupt cancer cell growth pathways.

- Telomerase activity : Some derivatives have demonstrated cytotoxic effects on various cancer cell lines, positioning them as promising candidates in cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

- Signal Transduction Inhibition : It modulates pathways related to IL-12 and IL-23, which are critical in inflammatory responses .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial resistance .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several oxadiazole derivatives against a panel of bacteria. The results indicated that compounds with similar structures to This compound exhibited significant activity against both Gram-positive and Gram-negative strains, suggesting broad-spectrum antimicrobial potential .

Case Study 2: Anticancer Screening

In vitro studies conducted on various cancer cell lines showed that specific derivatives of oxadiazoles had high cytotoxicity rates. The compounds were tested against a 60-cell panel assay, revealing non-selective broad-spectrum activity against multiple cancer types .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Morpholinomethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example:

- Step 1 : Condensation of hydrazine derivatives with carbonyl-containing reagents (e.g., CS₂) to form the oxadiazole-thione core.

- Step 2 : Morpholinomethyl substitution is introduced through nucleophilic substitution or Mannich reactions, often using formaldehyde and morpholine under reflux conditions .

- Key Validation : Reaction progress is monitored via TLC, and purity is confirmed by recrystallization in ethanol or methanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms the presence of C=S (thione) stretching vibrations (~1,200–1,050 cm⁻¹) and morpholine C-N-C vibrations (~1,100 cm⁻¹) .

- NMR : ¹H NMR identifies protons on the pyridinyl (δ 7.5–8.5 ppm) and morpholinomethyl (δ 2.5–3.5 ppm) groups. ¹³C NMR detects oxadiazole ring carbons (δ 160–170 ppm) .

- X-ray Crystallography : Resolves molecular geometry, including dihedral angles between the oxadiazole and pyridinyl rings (e.g., 38.12° in related structures) .

Q. How is the antimicrobial activity of this compound evaluated in preliminary studies?

- Methodological Answer :

- Assay : Serial dilution technique against S. aureus, E. coli, and K. pneumoniae (MIC range: 12.5–50 µg/mL). Nitrofurazone is used as a reference drug .

- Procedure : Bacterial cultures are incubated with compound dilutions (0.5–128 µg/mL) for 24 hours. Activity is determined by turbidity or colony counting .

Advanced Research Questions

Q. What computational methods are used to predict the electronic and structural properties of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311G(d,p) basis set optimizes molecular geometry, calculates HOMO-LUMO energies (e.g., ΔE = ~4.5 eV), and predicts vibrational frequencies .

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like glycogen synthase kinase-3β (GSK3β). Docking scores (e.g., −8.2 kcal/mol) correlate with experimental IC₅₀ values .

Q. How do substituents on the oxadiazole ring influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance antimicrobial potency by increasing electrophilicity of the thione group .

- Morpholinomethyl Group : Improves solubility and bioavailability via hydrogen bonding with biological targets .

- Data Example : Derivatives with 3,4,5-trimethoxyphenyl substituents show IC₅₀ values of 1.2 µM against GSK3β, compared to 4.7 µM for unsubstituted analogs .

Q. What protocols are used to assess enzyme inhibition kinetics for this compound?

- Methodological Answer :

- Cholinesterase Inhibition :

- Ellman’s Assay : Measures IC₅₀ via absorbance at 412 nm using acetylthiocholine iodide (ATCI) as substrate. Linear regression (GraphPad Prism) calculates inhibition constants (e.g., Ki = 0.8 µM) .

- BACE-1 Inhibition : FRET-based assays use a fluorogenic peptide substrate (λex = 320 nm, λem = 405 nm). Results are normalized to controls (e.g., 70% inhibition at 10 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.